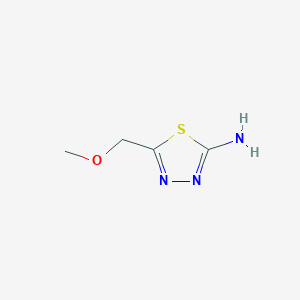

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDOCTTXAVVDHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80349782 | |

| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15884-86-3 | |

| Record name | 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80349782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. The 1,3,4-thiadiazole scaffold is a well-recognized pharmacophore present in a variety of clinically used drugs and biologically active molecules. This document outlines a plausible synthetic route, detailed experimental protocols for its synthesis and characterization, and a summary of its key physicochemical properties.

Synthesis of this compound

The synthesis of this compound is achieved through the cyclization of thiosemicarbazide with methoxyacetic acid. A common method employs a dehydrating agent such as phosphoryl chloride to facilitate the formation of the thiadiazole ring.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methods for the synthesis of 2-amino-1,3,4-thiadiazoles.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of thiosemicarbazide (1.0 eq) and methoxyacetic acid (1.1 eq) is prepared.

-

Cyclization: The mixture is heated to 60-95 °C. Phosphoryl chloride (1.2 eq) is added dropwise to the heated mixture with vigorous stirring. The reaction is maintained at this temperature for 2-4 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and cautiously poured into crushed ice. The acidic solution is then neutralized to a pH of 7-8 using a saturated solution of sodium bicarbonate or ammonium hydroxide.

-

Isolation and Purification: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from water to yield this compound as a solid.

Characterization of this compound

The structural confirmation and purity of the synthesized compound are determined using a combination of spectroscopic and physical methods.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₇N₃OS | [1] |

| Molecular Weight | 145.18 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 177-179 °C | |

| Purity | >95% | |

| Storage Conditions | 2-8 °C, protect from light | |

| InChIKey | HSGLTFROKDCDOY-UHFFFAOYSA-N |

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data for this compound based on its structure and data from analogous compounds.

¹H NMR (DMSO-d₆, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20 | Singlet | 2H | -NH₂ |

| ~4.50 | Singlet | 2H | -CH₂-O- |

| ~3.30 | Singlet | 3H | -O-CH₃ |

¹³C NMR (DMSO-d₆, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~168.0 | C2 (Thiadiazole) |

| ~155.0 | C5 (Thiadiazole) |

| ~70.0 | -CH₂-O- |

| ~58.0 | -O-CH₃ |

FT-IR (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3300-3100 | N-H stretching (amine) |

| ~2950, ~2850 | C-H stretching (aliphatic) |

| ~1620 | C=N stretching (thiadiazole) |

| ~1550 | N-H bending (amine) |

| ~1100 | C-O-C stretching (ether) |

Mass Spectrometry (ESI-MS)

| m/z | Assignment |

| [M+H]⁺ 146.0383 | Protonated Molecule |

| [M+Na]⁺ 168.0202 | Sodium Adduct |

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

Fourier-Transform Infrared Spectroscopy (FT-IR): The FT-IR spectrum is obtained using a KBr pellet method over a range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is performed to confirm the molecular weight of the synthesized compound.

Potential Biological Activity and Signaling Pathways

While specific biological targets for this compound have not been extensively reported, the 2-amino-1,3,4-thiadiazole scaffold is a common feature in molecules with a wide range of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, and enzyme inhibitory properties. For instance, many thiadiazole derivatives are known to act as inhibitors of various kinases, which are key components of cellular signaling pathways.

Caption: Hypothetical kinase inhibition pathway for a 1,3,4-thiadiazole derivative.

The diagram above illustrates a potential mechanism of action where a 1,3,4-thiadiazole derivative acts as a kinase inhibitor. By binding to the ATP-binding site of a kinase receptor, it prevents the phosphorylation of downstream proteins, thereby blocking the signaling cascade that could lead to cellular responses like proliferation. This represents a plausible, though not confirmed, mode of action for this compound.

Conclusion

This technical guide has detailed a viable synthetic route for this compound and outlined the necessary analytical techniques for its comprehensive characterization. The provided data, based on established chemical principles and analysis of related structures, serves as a valuable resource for researchers in the field of medicinal chemistry and drug development. Further studies are warranted to elucidate the specific biological activities and mechanisms of action of this compound.

References

Spectroscopic analysis (NMR, IR, Mass Spec) of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring this data are also provided, along with a logical workflow for its interpretation.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on the analysis of structurally similar compounds.[1][2][3][4][5][6] It is important to note that these are predicted values and may differ slightly from experimentally obtained data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The predicted multiplicity for ¹H NMR signals is also included (s = singlet, br s = broad singlet).

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| NH₂ | ~7.4 (br s, 2H) | - |

| CH₂ | ~4.6 (s, 2H) | ~65-70 |

| OCH₃ | ~3.4 (s, 3H) | ~58-60 |

| C2 (Thiadiazole) | - | ~168-170 |

| C5 (Thiadiazole) | - | ~158-160 |

Predicted spectra are based on data from analogous 1,3,4-thiadiazole derivatives.[2][3][5]

Table 2: Predicted Key Infrared (IR) Absorption Frequencies

The following table lists the predicted characteristic infrared absorption bands for the key functional groups in this compound. Frequencies are given in reciprocal centimeters (cm⁻¹).

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H (Amine) | Stretching | 3100 - 3300 | Medium-Strong |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium |

| C=N (Thiadiazole) | Stretching | 1570 - 1600 | Medium-Strong |

| N-H (Amine) | Bending | 1490 - 1580 | Medium |

| C-O (Ether) | Stretching | 1050 - 1150 | Strong |

| C-S (Thiadiazole) | Stretching | 690 - 710 | Weak-Medium |

Predicted frequencies are based on characteristic group frequencies and data from similar heterocyclic compounds.[6][7][8]

Table 3: Predicted Mass Spectrometry Data

The following table presents the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragments of this compound.

| Ion | Formula | Predicted m/z | Notes |

| [M+H]⁺ | C₄H₈N₃OS⁺ | 146.0383 | Protonated molecular ion |

| [M+Na]⁺ | C₄H₇N₃OSNa⁺ | 168.0202 | Sodium adduct |

| [M]⁺ | C₄H₇N₃OS⁺ | 145.0304 | Molecular ion (radical cation) |

Predicted m/z values are based on the compound's molecular formula and common adducts observed in electrospray ionization (ESI) and other soft ionization techniques.[9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[10]

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.[10] Ensure the sample is fully dissolved; gentle vortexing or warming may be applied.[10]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[10]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C, a proton-decoupled sequence is typically used to simplify the spectrum.

-

Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can be performed to aid in structural elucidation.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Thin Solid Film Method): [11]

-

Sample Preparation:

-

Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent (e.g., methylene chloride or acetone).[11]

-

Apply a drop of this solution onto a clean, dry salt plate (e.g., NaCl or KBr).[11]

-

Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[11]

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty sample compartment.

-

Acquire the sample spectrum.

-

The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to promote protonation.

-

Ensure the sample is free of non-volatile buffers or salts that can interfere with ionization.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe protonated molecules ([M+H]⁺) and other adducts.

-

For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated with a known reference compound to achieve high mass accuracy.[12]

-

Tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain fragmentation patterns for structural confirmation.

-

Visualization of Workflows and Relationships

The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationships in the spectroscopic analysis.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Logical relationship of spectroscopic data interpretation.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 9. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. rsc.org [rsc.org]

Unveiling the Structural Architecture of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure, synthesis, and characterization of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine. This compound belongs to the 1,3,4-thiadiazole class of heterocycles, which are of significant interest in medicinal chemistry due to their diverse biological activities. While a specific crystal structure for this compound is not publicly available, this guide presents data from a closely related analogue, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, to provide valuable insights into the expected structural features.

Predicted Crystallographic Data

The crystallographic data presented below is for the analogue compound, 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, and serves as a predictive model for the target compound.[1] These parameters are crucial for understanding the solid-state conformation and packing of this class of molecules.

| Parameter | Value |

| Molecular Formula | C₉H₇Cl₂N₃OS |

| Molecular Weight ( g/mol ) | 276.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.012 (3) |

| b (Å) | 6.5840 (13) |

| c (Å) | 11.225 (2) |

| β (°) | 105.65 (3) |

| Volume (ų) | 1139.5 (4) |

| Z | 4 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

| R-factor | 0.055 |

| wR-factor | 0.145 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative with methoxyacetic acid.[2] A general one-pot synthesis method has been described for similar 1,3,4-thiadiazol-2-amine derivatives which can be adapted for this specific compound.[3]

Materials:

-

Thiosemicarbazide

-

Methoxyacetic acid

-

Methanol

-

Chloroform

-

Hexane

-

10% Hydrochloric acid solution

Procedure:

-

Reaction Setup: In a round-bottom flask, a mixture of thiosemicarbazide and methoxyacetic acid is prepared.

-

Cyclization: Phosphoryl chloride is added to the mixture at a controlled temperature range of 60-95°C.[2] Alternatively, polyphosphate ester (PPE) can be used as a milder and less toxic cyclizing agent.[3] The reaction is heated for several hours to facilitate the dehydrocyclization.

-

Work-up: After cooling, the reaction mixture is worked up to isolate the crude product. This may involve neutralization and extraction.

-

Purification: The crude product is purified by recrystallization from a suitable solvent such as water[2] or ethanol to yield pure this compound.

Single-Crystal X-ray Diffraction

The following is a general protocol for obtaining and analyzing the crystal structure of a 1,3,4-thiadiazole derivative, based on the methodology used for 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine.[1]

Procedure:

-

Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a solution of the purified compound in a suitable solvent, such as acetone.[1]

-

Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Enraf–Nonius CAD-4).[1] X-ray diffraction data is collected at a controlled temperature (e.g., 293 K) using Mo Kα radiation.[1]

-

Structure Solution and Refinement: The collected data is processed to solve the crystal structure using direct methods. The structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1]

Structural Analysis and Molecular Interactions

The crystal structure of 1,3,4-thiadiazole derivatives reveals important insights into their molecular conformation and intermolecular interactions. In the case of 5-(2,4-Dichlorophenoxymethyl)-1,3,4-thiadiazol-2-amine, the dihedral angle between the thiadiazole and benzene rings is 21.5 (2)°.[1] A key feature in the crystal packing of this analogue is the presence of intermolecular N—H⋯N hydrogen bonds, which link the molecules into chains.[1] Similar hydrogen bonding patterns are anticipated for this compound, playing a crucial role in the stability of its crystal lattice.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and structural elucidation of 5-(substituted)-1,3,4-thiadiazol-2-amines.

Caption: General workflow for the synthesis and structural analysis of 5-(substituted)-1,3,4-thiadiazol-2-amines.

Caption: Schematic of intermolecular hydrogen bonding in 1,3,4-thiadiazol-2-amine derivatives.

References

An In-depth Technical Guide to 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound. Detailed experimental protocols for its synthesis and characterization are presented, along with a summary of its known and predicted physicochemical data. Furthermore, this guide explores a key signaling pathway potentially modulated by this class of compounds, offering insights for researchers in drug discovery and development.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental for its development as a potential therapeutic agent. The following table summarizes the available and predicted data for this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₇N₃OS | [1][2][3] |

| Molecular Weight | 145.18 g/mol | [1][2][3] |

| Melting Point | 177-179 °C | [4] |

| Boiling Point (Predicted) | 314.7 ± 23.0 °C at 760 mmHg | N/A |

| pKa (Predicted) | Basic pKa: 3.5 (most basic) | N/A |

| LogP (Predicted) | -0.3 | [5] |

| Water Solubility (Predicted) | 15.5 g/L | N/A |

| Appearance | Solid (form may vary) |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the cyclization of a thiosemicarbazide derivative with a carboxylic acid or its equivalent, in the presence of a dehydrating agent.[4] The following protocol is a representative method.

dot

Caption: Synthetic workflow for this compound.

Materials:

-

Thiosemicarbazide

-

Methoxyacetic acid

-

Phosphonyl chloride (or concentrated sulfuric acid)

-

Water

-

Ethanol (for recrystallization)

-

Sodium bicarbonate (or other base for neutralization)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Filtration apparatus

-

Beakers and other standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, a mixture of thiosemicarbazide and methoxyacetic acid is prepared.

-

Phosphonyl chloride is carefully added to the mixture. The reaction is exothermic and should be controlled.

-

The reaction mixture is heated to a temperature between 60-95°C and refluxed for several hours.[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then carefully poured into ice-cold water.

-

The acidic solution is neutralized by the slow addition of a suitable base, such as a saturated solution of sodium bicarbonate, until the pH is neutral.

-

The precipitated solid is collected by filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent, such as ethanol or water, to yield pure this compound.[4]

Analytical Characterization

The structural confirmation and purity of the synthesized this compound can be determined using standard analytical techniques.

dot

Caption: Analytical workflow for compound characterization.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded to identify the characteristic functional groups. Expected peaks would include N-H stretching vibrations for the amine group (around 3100-3300 cm⁻¹), C-H stretching vibrations for the methoxymethyl group (around 2800-3000 cm⁻¹), C=N stretching of the thiadiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be used to confirm the presence and connectivity of the protons. Expected signals would include a singlet for the amine protons (NH₂), a singlet for the methoxy protons (OCH₃), and a singlet for the methylene protons (CH₂). The chemical shifts would be indicative of their electronic environment.

-

¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbon atoms of the thiadiazole ring, the methoxy carbon, and the methylene carbon.

-

-

Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound. The molecular ion peak [M]⁺ would be expected at m/z corresponding to the molecular weight of 145.18. Fragmentation patterns could provide further structural information.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the synthesized compound. Elemental analysis can also be performed to confirm the elemental composition.

Biological Activity and Signaling Pathway

The 1,3,4-thiadiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] While the specific biological targets of this compound are not extensively studied, a prominent mechanism of action for 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine 5'-monophosphate dehydrogenase (IMPDH).[9]

IMPDH is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[9][10] This pathway is essential for the synthesis of DNA and RNA, and it is particularly important for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes.[9] By inhibiting IMPDH, 2-amino-1,3,4-thiadiazole derivatives can deplete the intracellular pool of guanine nucleotides, leading to a cytostatic effect.[9]

The following diagram illustrates the role of IMPDH in the guanine nucleotide biosynthesis pathway and the inhibitory action of 2-amino-1,3,4-thiadiazole derivatives.

dot

Caption: Inhibition of the IMPDH pathway by 2-amino-1,3,4-thiadiazoles.

Conclusion

This compound is a compound with potential for further investigation in drug discovery. This guide has provided a detailed overview of its physicochemical properties, a plausible synthetic route, and methods for its characterization. The identification of IMPDH as a potential target for this class of compounds provides a clear rationale for exploring its therapeutic applications, particularly in oncology and immunology. Further research is warranted to experimentally validate the predicted properties and to fully elucidate the biological activity and mechanism of action of this specific molecule.

References

- 1. youtube.com [youtube.com]

- 2. portlandpress.com [portlandpress.com]

- 3. scbt.com [scbt.com]

- 4. Inosine-5′-monophosphate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - this compound (C4H7N3OS) [pubchemlite.lcsb.uni.lu]

- 6. The gateway to guanine nucleotides: Allosteric regulation of IMP dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine from Thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine, a valuable heterocyclic compound with applications in medicinal chemistry and drug development. This document details the prevalent synthetic route starting from thiosemicarbazide and methoxyacetic acid, including a detailed experimental protocol, reaction mechanism, and relevant analytical data.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in a wide array of pharmacologically active compounds, exhibiting diverse biological activities. The specific derivative, this compound, serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The synthesis of this compound is typically achieved through the cyclization of thiosemicarbazide with methoxyacetic acid in the presence of a dehydrating agent.

Synthetic Pathway

The primary synthetic route involves the reaction of thiosemicarbazide with methoxyacetic acid, which undergoes cyclodehydration to form the desired 1,3,4-thiadiazole ring. This reaction is commonly facilitated by a dehydrating agent such as phosphonyl chloride, polyphosphoric acid, or phosphorus pentachloride.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound based on established methods for analogous compounds.[1]

Materials:

-

Thiosemicarbazide

-

Methoxyacetic acid

-

Phosphonyl chloride (POCl₃)

-

Water

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Ethanol or other suitable recrystallization solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of thiosemicarbazide and methoxyacetic acid is prepared.

-

Addition of Dehydrating Agent: Phosphonyl chloride is cautiously added to the reaction mixture. The addition is typically performed at a controlled temperature, ranging from 60°C to 95°C.[1]

-

Reaction: The reaction mixture is heated and stirred within the specified temperature range for a period sufficient to ensure complete cyclization. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and then carefully poured into ice-cold water.

-

Neutralization: The acidic solution is neutralized by the slow addition of a base, such as sodium bicarbonate solution, until a neutral pH is achieved. This will precipitate the crude product.

-

Isolation: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any inorganic impurities.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the pure this compound.[1]

Quantitative Data

| Parameter | Value | Reference |

| Molecular Formula | C₄H₇N₃OS | |

| Molecular Weight | 145.18 g/mol | |

| Melting Point | 177-179 °C (from water) | [1] |

| Appearance | Crystalline solid |

Note: Yields can vary depending on the specific reaction conditions and scale.

Analytical Data (Expected)

-

¹H NMR:

-

Singlet for the -NH₂ protons.

-

Singlet for the -CH₂- protons of the methoxymethyl group.

-

Singlet for the -OCH₃ protons.

-

-

¹³C NMR:

-

Signal for the C=N carbon of the thiadiazole ring.

-

Signal for the C-S carbon of the thiadiazole ring.

-

Signal for the -CH₂- carbon of the methoxymethyl group.

-

Signal for the -OCH₃ carbon.

-

-

IR (KBr, cm⁻¹):

-

N-H stretching vibrations for the amino group.

-

C-H stretching vibrations for the alkyl groups.

-

C=N stretching vibration of the thiadiazole ring.

-

C-O-C stretching vibration of the ether linkage.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

-

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of the target compound.

Safety Precautions

-

Phosphonyl chloride is a corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

The reaction can be exothermic, especially during the addition of phosphonyl chloride. Proper temperature control is crucial.

-

Standard laboratory safety procedures should be followed throughout the experiment.

This guide provides a foundational understanding for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to optimize the reaction conditions for their specific needs.

References

An In-depth Technical Guide to the Purity and Stability of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and stability of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Given the limited availability of in-depth studies on this specific molecule, this document combines available supplier data with proposed methodologies for its analysis and stability assessment, based on established knowledge of related 2-amino-1,3,4-thiadiazole derivatives.

Chemical Properties and Specifications

This compound is a solid, white to off-white crystalline powder. Its fundamental properties are summarized below.

| Property | Value |

| CAS Number | 15884-86-3 |

| Molecular Formula | C₄H₇N₃OS |

| Molecular Weight | 145.18 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Amino-5-(methoxymethyl)-1,3,4-thiadiazole |

Purity Specifications

Commercial sources typically provide this compound with a purity of 95% or greater. It is crucial for researchers to perform their own purity assessment to ensure the quality of the material for their specific applications.

| Parameter | Typical Specification |

| Purity (by HPLC) | ≥ 95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Methanol |

Synthesis and Purification

The synthesis of this compound can be achieved through the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative. A general and efficient method involves the reaction of thiosemicarbazide with methoxyacetic acid in the presence of a dehydrating agent like phosphorus oxychloride or phosphorus pentachloride.

An In-depth Technical Guide on the Solubility of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data for this compound, this guide synthesizes information from analogous 2-amino-1,3,4-thiadiazole derivatives to predict its solubility profile in a range of common laboratory solvents. A detailed experimental protocol for determining thermodynamic solubility via the reliable shake-flask method is presented. Furthermore, this document illustrates the experimental workflow and the broad spectrum of biological activities associated with the 1,3,4-thiadiazole scaffold, offering valuable context for researchers in the field of drug discovery and development.

Introduction to this compound

This compound belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, which are recognized for their diverse and significant pharmacological activities. The 1,3,4-thiadiazole ring is a key structural motif in a variety of therapeutic agents, exhibiting properties such as antimicrobial, anti-inflammatory, anticancer, and diuretic effects. The physicochemical properties of these compounds, particularly their solubility, are critical determinants of their behavior in biological systems and their suitability for therapeutic development. Understanding the solubility of this compound is therefore a fundamental step in its evaluation as a potential drug candidate.

Predicted Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, a qualitative and predictive solubility profile can be inferred from the known characteristics of structurally similar 2-amino-1,3,4-thiadiazole compounds. The presence of the polar amine group and the methoxymethyl substituent suggests a degree of solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Sparingly Soluble to Soluble | The amine and methoxymethyl groups can form hydrogen bonds with water. The parent compound, 2-amino-1,3,4-thiadiazole, is soluble in water.[1][2] |

| Methanol | Polar Protic | Soluble | The polarity and hydrogen bonding capability of methanol are expected to facilitate dissolution. |

| Ethanol | Polar Protic | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone should allow for the dissolution of the compound. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful polar aprotic solvent known to dissolve a wide range of organic compounds. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | DMF is another strong polar aprotic solvent suitable for dissolving aminothiadiazoles. |

| Dichloromethane (DCM) | Nonpolar | Sparingly Soluble to Insoluble | The overall polarity of the molecule may limit its solubility in nonpolar solvents. |

| Hexane | Nonpolar | Insoluble | The significant difference in polarity makes dissolution unlikely. |

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility Determination

The shake-flask method is a widely accepted and robust technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

3.1. Materials

-

This compound (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment

-

Analytical balance

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.

-

Record the initial mass of the compound added.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

Repeat for each solvent to be tested. It is recommended to perform each determination in triplicate.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed for at least one hour to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by analyzing the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method and determine its concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The solubility is expressed as mass per unit volume (e.g., mg/mL or µg/mL) or in molar units (e.g., mol/L or mM).

-

Visualizing Experimental and Logical Frameworks

To aid in the comprehension of the experimental process and the broader context of the compound's potential applications, the following diagrams are provided.

Caption: Experimental workflow for shake-flask solubility determination.

Caption: Diverse biological activities of 1,3,4-thiadiazole derivatives.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated, this guide provides a foundational understanding of its likely solubility profile based on the properties of analogous compounds. The detailed shake-flask protocol offers a standardized method for researchers to determine its thermodynamic solubility accurately. The diverse biological activities associated with the 1,3,4-thiadiazole core structure underscore the potential of this compound as a scaffold for the development of new therapeutic agents. Further empirical studies are warranted to establish the precise quantitative solubility and to explore the full pharmacological potential of this compound.

References

Molecular formula and weight of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine.

For Research & Development Professionals

This document provides essential physicochemical data for 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine, a heterocyclic building block relevant in medicinal chemistry and drug development. The information is presented to support researchers and scientists in their experimental design and synthesis workflows.

Physicochemical Properties

The fundamental molecular properties of this compound have been determined based on its chemical structure. These values are critical for stoichiometric calculations in reaction planning and for analytical characterization.

| Identifier | Value |

| Compound Name | This compound |

| Molecular Formula | C₄H₇N₃OS[1][2][3] |

| Molecular Weight | 145.18 g/mol [1][3] |

| Monoisotopic Mass | 145.03099 Da[2] |

| CAS Number | 15884-86-3[1][3][4] |

Methodology for Data Determination

The molecular formula and weight presented in this document are computationally derived. The molecular formula is determined by counting the atoms of each element (Carbon, Hydrogen, Nitrogen, Oxygen, Sulfur) in the compound's two-dimensional chemical structure. The molecular weight is subsequently calculated by summing the atomic weights of these constituent atoms using standard isotopic abundances.

Data Relationship Visualization

The logical flow from the chemical nomenclature to its core quantitative descriptors is illustrated below. This diagram outlines the direct relationship between the compound's identity, its elemental composition (formula), and its calculated mass (weight).

Caption: Relationship between chemical name, formula, and weight.

References

Methodological & Application

Application Notes and Protocols: Anticancer Activity of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a "privileged" structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents. Their mechanism of action is often attributed to their structural similarity to purine bases, allowing them to interfere with DNA synthesis and other crucial cellular processes in cancer cells. This document provides a summary of the anticancer activity of 1,3,4-thiadiazole derivatives, with a focus on providing detailed experimental protocols for the evaluation of compounds such as 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine and its analogs.

Disclaimer: The quantitative data presented below is for structurally related 1,3,4-thiadiazole derivatives and is intended to serve as a reference. Specific experimental values for this compound derivatives should be determined empirically.

Data Presentation: In Vitro Cytotoxicity of 1,3,4-Thiadiazole Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 1,3,4-thiadiazole derivatives against a range of human cancer cell lines, providing a comparative landscape of their cytotoxic potential.

Table 1: Cytotoxicity of Selected 1,3,4-Thiadiazole Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6[1] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4[1] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44[2] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29[2] |

| N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide | HepG2 (Liver) | 9.4 (µg/mL)[6] |

| N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide | HL60 (Leukemia) | 9.4 - 97.6 (µg/mL)[6] |

| N-(5-methyl-[3][4][5]thiadiazol-2-yl)-propionamide | MCF7 (Breast) | 9.4 - 97.6 (µg/mL)[6] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | HepG-2 (Liver) | 4.37[7][8] |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (Compound 20b) | A-549 (Lung) | 8.03[7][8] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives

This protocol provides a general method for the synthesis of the 1,3,4-thiadiazole core structure.[9]

Materials:

-

4-Substituted benzoyl thiosemicarbazide

-

Concentrated sulfuric acid

-

Methanol

-

Ice-water mixture

Procedure:

-

Synthesize 4-substituted benzoyl thiosemicarbazides by refluxing the corresponding benzoic acid ester and thiosemicarbazide in methanol for 8-10 hours.[9]

-

Collect the resulting solid by filtration after adding an ice-water mixture and recrystallize from rectified spirit.[9]

-

Add the 4-substituted benzoyl thiosemicarbazide (0.02 mol) portion-wise to 20 mL of concentrated sulfuric acid with constant shaking.

-

Allow the reaction mixture to stand at room temperature for a specified time, monitoring the reaction progress.

-

Pour the reaction mixture onto crushed ice to precipitate the 2-amino-5-substituted-1,3,4-thiadiazole product.

-

Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.

-

Characterize the synthesized compounds using spectroscopic techniques such as IR, NMR, and Mass Spectrometry.[9]

Experimental Workflow for Synthesis

Protocol 2: Cell Viability Assessment using MTT Assay

This colorimetric assay is a standard method to assess the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.[10][11][12][13]

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well microplates

-

This compound derivatives (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Prepare serial dilutions of the test compounds in the complete culture medium.

-

Replace the medium in the wells with the medium containing different concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for MTT Assay

Protocol 3: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15]

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound derivatives

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI) solution

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Proposed Signaling Pathway for Apoptosis Induction

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Human cancer cell lines

-

6-well plates

-

This compound derivatives

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed and treat cells with the test compound as described in the apoptosis assay protocol.

-

Harvest the cells and wash them with PBS.

-

Fix the cells by adding cold 70% ethanol dropwise while vortexing, and then store them at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS and resuspend them in PBS containing RNase A.

-

Incubate for 30 minutes at 37°C.

-

Add PI solution and incubate for 15 minutes in the dark.

-

Analyze the DNA content by flow cytometry.

References

- 1. New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. library.dmed.org.ua [library.dmed.org.ua]

- 7. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bot Verification [rasayanjournal.co.in]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of Cell Viability by the MTT Assay. (2018) | Priti Kumar | 896 Citations [scispace.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

Application Notes and Protocols: Antimicrobial Screening of 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine and its analogs. The 1,3,4-thiadiazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2] The protocols outlined below describe standard methodologies for assessing the antimicrobial efficacy of this class of compounds.

Introduction to Antimicrobial Potential

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms, which is a structural component of various biologically active molecules.[1][2] Derivatives of 2-amino-1,3,4-thiadiazole have garnered significant interest due to their broad-spectrum pharmacological activities.[3] The antimicrobial efficacy of these compounds is often attributed to the =N-C-S moiety, which is believed to interact with various cellular targets within microorganisms.[1] While specific data on this compound is limited in publicly available literature, the screening of its analogs is a promising area of research for the discovery of novel antimicrobial agents.

Experimental Protocols

Two widely accepted methods for preliminary antimicrobial screening are the Agar Well Diffusion method for qualitative assessment and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC) for quantitative analysis.[4]

Agar Well Diffusion Method

This method is a standard technique used to determine the antimicrobial activity of a substance by measuring the zone of inhibition of microbial growth.[3][5]

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Sterile petri dishes

-

Bacterial and fungal cultures (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)[6][7]

-

Sterile cotton swabs

-

Sterile cork borer (6 mm diameter)

-

Micropipettes and sterile tips

-

Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)[7]

-

Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[6][7]

-

Negative control (solvent used for dissolving test compounds)

-

Incubator

Protocol:

-

Preparation of Inoculum: Prepare a standardized microbial suspension with a turbidity equivalent to the 0.5 McFarland standard.[1] This is typically achieved by inoculating a sterile saline or broth solution with the microbial culture and incubating until the desired turbidity is reached.[2]

-

Inoculation of Agar Plates: Dip a sterile cotton swab into the standardized microbial suspension and streak the entire surface of the MHA plate to ensure a uniform lawn of microbial growth.[1]

-

Well Preparation: Use a sterile cork borer to create wells of 6 mm diameter in the inoculated agar plates.[5]

-

Application of Test Compounds: Carefully add a fixed volume (e.g., 100 µL) of the test compound solution (at a known concentration) into the designated wells.[2] Similarly, add the positive and negative controls to their respective wells on the same plate.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 30 minutes to 1 hour) at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[7]

-

Data Collection: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

-

Bacterial and fungal cultures

-

Spectrophotometer or microplate reader

-

Multichannel pipette

-

Test compounds serially diluted in the appropriate broth

-

Positive and negative controls

-

Incubator

Protocol:

-

Preparation of Test Compound Dilutions: Prepare a series of two-fold serial dilutions of the test compounds in the appropriate broth medium directly in the 96-well microtiter plate. The concentration range can be selected based on preliminary screening results (e.g., from 128 µg/mL to 0.25 µg/mL).[6]

-

Preparation of Inoculum: Prepare a standardized microbial suspension as described for the agar well diffusion method. Further dilute the inoculum in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted test compounds.

-

Controls: Include wells with only the broth and inoculum (negative control for growth) and wells with a standard antibiotic (positive control for inhibition).

-

Incubation: Incubate the microtiter plates under the same conditions as the agar well diffusion method (37°C for 24 hours for bacteria, 28-30°C for 48-72 hours for fungi).[6]

-

Data Interpretation: The MIC is determined as the lowest concentration of the test compound at which no visible turbidity (growth) is observed.[1] This can be assessed visually or by using a microplate reader.

Data Presentation

The following tables present hypothetical data for the antimicrobial screening of this compound and its analogs to illustrate how results can be structured for clear comparison.

Table 1: Zone of Inhibition of this compound Analogs

| Compound ID | R-Group | S. aureus (mm) | B. subtilis (mm) | E. coli (mm) | P. aeruginosa (mm) | C. albicans (mm) | A. niger (mm) |

| MMT-01 | -CH₂OCH₃ | 14 | 16 | 10 | 9 | 12 | 11 |

| MMT-02 | -CH₂OH | 12 | 14 | 8 | 7 | 10 | 9 |

| MMT-03 | -CH₂CH₃ | 16 | 18 | 12 | 11 | 14 | 13 |

| Ciprofloxacin | - | 25 | 28 | 22 | 20 | - | - |

| Fluconazole | - | - | - | - | - | 22 | 19 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Analogs (µg/mL)

| Compound ID | R-Group | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger |

| MMT-01 | -CH₂OCH₃ | 32 | 16 | 64 | 128 | 32 | 64 |

| MMT-02 | -CH₂OH | 64 | 32 | 128 | >128 | 64 | 128 |

| MMT-03 | -CH₂CH₃ | 16 | 8 | 32 | 64 | 16 | 32 |

| Ciprofloxacin | - | 1 | 0.5 | 2 | 4 | - | - |

| Fluconazole | - | - | - | - | - | 8 | 16 |

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described antimicrobial screening protocols.

Caption: Experimental workflow for the Agar Well Diffusion method.

Caption: Experimental workflow for the Broth Microdilution (MIC) method.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Bot Verification [rasayanjournal.co.in]

Application Notes and Protocols: 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine as a Corrosion Inhibitor for Mild Steel

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine as a corrosion inhibitor for mild steel, particularly in acidic environments. The methodologies outlined are based on established electrochemical and surface analysis techniques widely used in the field of corrosion science.

Introduction

Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen are effective corrosion inhibitors for various metals and alloys.[1] The 1,3,4-thiadiazole ring is a prominent scaffold in the design of corrosion inhibitors due to the presence of multiple heteroatoms and a π-electron system, which facilitate strong adsorption onto metal surfaces. This adsorption forms a protective barrier that mitigates the corrosive action of aggressive solutions.[2] this compound, possessing nitrogen, sulfur, and oxygen atoms, is a promising candidate for the corrosion protection of mild steel in acidic media, commonly encountered in industrial processes like acid cleaning, pickling, and oil well acidizing.

Mechanism of Action

The corrosion inhibition by this compound is primarily attributed to its adsorption on the mild steel surface. This process can occur through:

-

Physisorption: Electrostatic interaction between the charged metal surface and the protonated inhibitor molecule in the acidic medium.

-

Chemisorption: Covalent bonding between the lone pair of electrons of the nitrogen, sulfur, and oxygen atoms and the vacant d-orbitals of the iron atoms on the mild steel surface. The π-electrons of the thiadiazole ring can also contribute to this interaction.

This adsorption process forms a protective film that isolates the metal from the corrosive environment, thereby reducing the rates of both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2]

Data Presentation

The following tables summarize the expected quantitative data from the evaluation of this compound as a corrosion inhibitor. The data is presented for various concentrations of the inhibitor in 1 M HCl solution.

Table 1: Weight Loss Measurement Data

| Inhibitor Conc. (mM) | Corrosion Rate (mm/y) | Inhibition Efficiency (%) | Surface Coverage (θ) |

| Blank | - | - | - |

| 0.1 | |||

| 0.2 | |||

| 0.5 | |||

| 1.0 |

Table 2: Potentiodynamic Polarization Data

| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | Icorr (µA/cm²) | βa (mV/dec) | βc (mV/dec) | Inhibition Efficiency (%) |

| Blank | - | ||||

| 0.1 | |||||

| 0.2 | |||||

| 0.5 | |||||

| 1.0 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) |

| Blank | - | ||

| 0.1 | |||

| 0.2 | |||

| 0.5 | |||

| 1.0 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization of thiosemicarbazide with methoxyacetic acid. A common method involves the use of a dehydrating agent like phosphorus oxychloride.[3]

Protocol:

-

To a mixture of thiosemicarbazide and methoxyacetic acid, add phosphorus oxychloride dropwise at a controlled temperature (e.g., 60-95°C).[3]

-

After the addition is complete, continue stirring the mixture at the same temperature for a specified duration to ensure complete reaction.

-

Work up the product by neutralizing the reaction mixture and extracting the compound.

-

Purify the crude product by recrystallization from a suitable solvent, such as water, to obtain this compound.[3]

-

Characterize the synthesized compound using spectroscopic techniques like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Preparation of Mild Steel Specimens

Protocol:

-

Cut mild steel sheets into coupons of appropriate dimensions (e.g., 2.5 cm x 2.0 cm x 0.1 cm for weight loss studies and 1.0 cm x 1.0 cm for electrochemical studies).

-

For electrochemical measurements, weld a copper wire to one end of the coupon for electrical connection.

-

Mechanically polish the coupons with a series of emery papers of increasing grit size (e.g., 400, 600, 800, 1200 grit) to achieve a smooth, mirror-like surface.

-

Degrease the polished coupons with acetone, rinse with deionized water, and dry them in a stream of warm air.

-

Store the prepared coupons in a desiccator until use.

Weight Loss Measurements

Protocol:

-

Accurately weigh the prepared mild steel coupons using an analytical balance.

-

Immerse the coupons in 100 mL of 1 M HCl solution without and with different concentrations of this compound.

-

Maintain the solutions at a constant temperature (e.g., 298 K) in a water bath for a specified immersion period (e.g., 6 hours).

-

After the immersion period, retrieve the coupons, rinse them with deionized water, and scrub with a soft brush to remove any corrosion products.

-

Dry the cleaned coupons and reweigh them.

-

Calculate the corrosion rate, inhibition efficiency, and surface coverage.

Electrochemical Measurements

Electrochemical experiments are typically performed in a standard three-electrode cell setup using a potentiostat. The mild steel coupon serves as the working electrode, a platinum foil as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

4.4.1. Potentiodynamic Polarization

Protocol:

-

Immerse the three-electrode setup in the test solution (1 M HCl without and with different inhibitor concentrations).

-

Allow the working electrode to reach a stable open-circuit potential (OCP), typically for about 30-60 minutes.

-

Scan the potential from a cathodic potential to an anodic potential (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

-

Record the resulting potentiodynamic polarization curve.

-

Determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc) by extrapolating the linear portions of the anodic and cathodic curves.

4.4.2. Electrochemical Impedance Spectroscopy (EIS)

Protocol:

-

After reaching a stable OCP, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 0.01 Hz).

-

Record the impedance data and present it as Nyquist and Bode plots.

-

Analyze the impedance spectra by fitting the data to an appropriate equivalent electrical circuit to obtain parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

Visualizations

Caption: Experimental workflow for evaluating corrosion inhibition.

Caption: Logical relationship of the corrosion inhibition mechanism.

Caption: Randles equivalent circuit for EIS data analysis.

References

Application Notes and Protocols for 5-(Methoxymethyl)-1,3,4-thiadiazol-2-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential therapeutic applications, and relevant experimental protocols for 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine and its derivatives. This document is intended to serve as a practical guide for researchers exploring the medicinal chemistry of this heterocyclic scaffold.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, is a versatile pharmacophore. The introduction of a methoxymethyl group at the 5-position presents an opportunity to modulate the physicochemical properties and explore the structure-activity relationships (SAR) of this class of compounds. While extensive research exists for the broader 1,3,4-thiadiazole class, specific data on this compound is limited. Therefore, this document provides a detailed synthesis protocol for the target compound and outlines general experimental methodologies for evaluating its potential biological activities based on established protocols for analogous compounds.

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles involves the cyclization of a carboxylic acid and thiosemicarbazide.

Experimental Protocol: Synthesis of this compound[1]

Materials:

-

Thiosemicarbazide

-

Methoxyacetic acid

-

Phosphoryl chloride (POCl₃)

-

Water

-

Ethanol

-

Sodium carbonate (Na₂CO₃) or other suitable base for neutralization

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask, a mixture of thiosemicarbazide and methoxyacetic acid is prepared.

-

Phosphoryl chloride is added dropwise to the mixture with stirring. The reaction is exothermic and should be controlled.

-

The reaction mixture is heated at a temperature ranging from 60°C to 95°C for a sufficient period to ensure complete cyclization. Reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice.

-

The acidic solution is neutralized by the slow addition of a suitable base, such as sodium carbonate solution, until a precipitate is formed.

-

The resulting solid precipitate, this compound, is collected by filtration.

-

The crude product is washed with cold water to remove any inorganic impurities.

-

For purification, the product is recrystallized from a suitable solvent, such as water or ethanol, to yield the pure compound. The melting point of the purified product is reported to be 177-179°C.

General Synthetic Workflow:

Synthesis workflow for this compound.

Potential Medicinal Chemistry Applications and Experimental Protocols

Based on the known biological activities of the 1,3,4-thiadiazole scaffold, this compound and its derivatives are promising candidates for evaluation as antimicrobial and anticancer agents.

Antimicrobial Activity

Numerous 1,3,4-thiadiazole derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound (this compound)

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

96-well microtiter plates

-

Spectrophotometer or plate reader

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth only)

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate broth to achieve a range of concentrations. The final concentration of DMSO should not exceed 1% to avoid toxicity to the microorganisms.

-

Prepare a standardized inoculum of the microorganism to a concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Add the microbial inoculum to each well containing the diluted compound.

-

Include a positive control (broth with inoculum and a standard antimicrobial) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Antimicrobial Activity Workflow:

Workflow for determining Minimum Inhibitory Concentration (MIC).

Table 1: Example Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (Literature Data)

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine | S. aureus | 20-28 | [1] |

| 5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine | B. subtilis | 20-28 | [1] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | S. pneumoniae | 8-31.25 | [1] |

| Tris-2,5-disubstituted 1,3,4-thiadiazole | C. albicans | 8-31.25 | [1] |

Anticancer Activity

The 1,3,4-thiadiazole nucleus is a key component of several compounds with demonstrated anticancer properties. The mechanism of action often involves the inhibition of crucial cellular processes in cancer cells.

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cell lines.

Materials:

-

Test compound (this compound)

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-